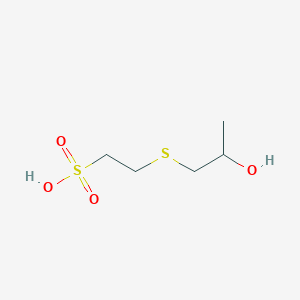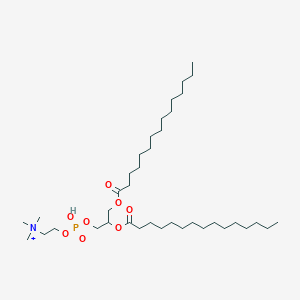![molecular formula C18H16ClN3S B1228755 4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of 4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione, such as those synthesized by Plech et al. (2011), exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Structural Analysis
Yeo et al. (2019) characterized a compound closely related to 4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione, revealing details about its molecular structure and packing through X-ray crystallography and spectroscopic analysis (Yeo et al., 2019).
Halogen Bonding and Stability
Barbara Mirosław et al. (2015) explored the crystal structure and conformational analysis of a triazole-3-thione derivative, providing insights into its molecular geometry and stability, which is crucial for understanding its interactions in biological systems (Barbara Mirosław et al., 2015).
Anticonvulsant Action
Luszczki et al. (2012) studied the effects of a triazole-3-thione derivative on the anticonvulsant action of classical antiepileptic drugs in mice, revealing its potential in enhancing the efficacy of these drugs (Luszczki et al., 2012).
Antifungal and Antituberculosis Activities
Research indicates that certain triazole derivatives, including those similar to 4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione, hold significant potential in pharmaceutical chemistry for their antifungal and antituberculosis properties, as well as other medicinal applications (P. Bhat & Nitinkumar S Shetty, 2021).
Antinociceptive Effects
Studies on 4-substituted derivatives of 1,2,4-triazole-3-thiones have shown promising results in producing antinociceptive effects in animal models, indicating their potential in pain management (Listos Joanna et al., 2013).
properties
Product Name |
4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C18H16ClN3S |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16ClN3S/c1-11-2-4-12(5-3-11)15-10-16(15)17-20-21-18(23)22(17)14-8-6-13(19)7-9-14/h2-9,15-16H,10H2,1H3,(H,21,23) |
InChI Key |
AINSTPYBZSXWHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2C3=NNC(=S)N3C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C3=NNC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)

![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)





![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

